molecular formula C12H15ClN2O B5739089 4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde

4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde

Cat. No.: B5739089
M. Wt: 238.71 g/mol
InChI Key: BGMGTJXVGANOBJ-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-12-3-1-11(2-4-12)9-14-5-7-15(10-16)8-6-14/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMGTJXVGANOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde typically involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to obtain the desired aldehyde .

Industrial Production Methods

In an industrial setting, the production of 4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylic acid.

    Reduction: 4-[(4-chlorophenyl)methyl]piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the piperazine ring allows it to bind to various biological targets, modulating their activity. For example, it can act as an antagonist at histamine receptors, thereby inhibiting the effects of histamine and providing anti-allergic effects .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenyl)methyl]piperazine: Similar structure but lacks the aldehyde group.

    4-[(4-chlorophenyl)methyl]piperazine-1-carboxylic acid: Oxidized form of the aldehyde.

    4-[(4-chlorophenyl)methyl]piperazine-1-methanol: Reduced form of the aldehyde.

Uniqueness

4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo specific chemical reactions that are not possible with its analogs. This functional group also enhances its reactivity and potential for further chemical modifications, making it a valuable intermediate in synthetic chemistry.

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